molecular formula C9H11NO2 B1265867 3-(4-Aminophenyl)propionic acid CAS No. 2393-17-1

3-(4-Aminophenyl)propionic acid

Cat. No. B1265867
Key on ui cas rn: 2393-17-1
M. Wt: 165.19 g/mol
InChI Key: WXOHKMNWMKZMND-UHFFFAOYSA-N
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Patent
US09447044B2

Procedure details

SOCl2(1.5 mL) was added slowly to MeOH (6 mL) at 0˜5° C., and the mixture was stirred for 10 minutes. 3-(4-Amino-phenyl)-propionic acid (1 g, 6.05 mmol) was added thereto at the same temperature. After the temperature was elevated to room temperature, the mixture was stirred for 12 hours. After the termination of the reaction, the reactant was concentrated under reduced pressure, added with saturated sodium bicarbonate aqueous solution, and extracted with EtOAc. The organic layer was added with NaCl aqueous solution, extracted again, and then filtered by using celite. The filtrate was concentrated under reduced pressure. The residue was added with n-Hex, and then concentrated under reduced pressure again. n-Hex (20 mL) was added to the obtained solid, and the mixture was stirred under reflux for 1 hour, and then stirred at room temperature for 2 hours. The mixture was filtered to obtain the title compound (0.85 g, 78%).
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[NH2:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:8][CH:7]=1.[CH3:17]O>>[CH3:17][O:15][C:14](=[O:16])[CH2:13][CH2:12][C:9]1[CH:8]=[CH:7][C:6]([NH2:5])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
6 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CCC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was elevated to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After the termination of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reactant was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
added with saturated sodium bicarbonate aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
ADDITION
Type
ADDITION
Details
The organic layer was added with NaCl aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted again
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added with n-Hex
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure again
ADDITION
Type
ADDITION
Details
n-Hex (20 mL) was added to the obtained solid
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(CCC1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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